molecular formula C15H21Cl2N3 B1423345 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride CAS No. 1354952-32-1

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Cat. No.: B1423345
CAS No.: 1354952-32-1
M. Wt: 314.3 g/mol
InChI Key: SUAATGJTTUTWRI-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride is a chemical compound with the molecular formula C15H19N3.2HCl. It is a derivative of piperidine and imidazole, featuring a phenyl group substituted at the 4-position of the imidazole ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring is formed through a condensation reaction between an aldehyde and an amine.

  • Substitution at the 4-Position: : The phenyl group is introduced at the 4-position of the imidazole ring through a substitution reaction.

  • Piperidine Addition: : Piperidine is added to the imidazole ring to form the final compound.

  • Dihydrochloride Formation: : The compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride is used in various scientific research fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound is used in studies involving enzyme inhibition and receptor binding.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride is similar to other piperidine and imidazole derivatives, such as:

  • Piperidine derivatives: : These compounds share the piperidine ring structure but may have different substituents.

  • Imidazole derivatives: : These compounds have the imidazole ring but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of the phenyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13;;/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAATGJTTUTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 3
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 4
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 5
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 6
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride

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